molecular formula C22H23N5O2 B2984840 8-(benzylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 300591-24-6

8-(benzylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2984840
CAS No.: 300591-24-6
M. Wt: 389.459
InChI Key: WLDYPEUSARSIDH-UHFFFAOYSA-N
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Description

8-(benzylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Properties

The title compound, a derivative of 8-benzylamino-3,7-dihydro-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl] propyl}-1,3-dimethyl-1H-purine-2,6-dione, displays a specific geometry with planar fused rings. The aminohydroxyalkyl group and the benzylamine group exhibit distinct conformations, contributing to the molecule's unique properties and potential applications in scientific research (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Synthesis and Biological Activity

New derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl with terminal carboxylic, ester, or amide moieties have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These compounds showed significant analgesic activity, with some being more active than standard drugs, highlighting their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).

Properties

IUPAC Name

8-(benzylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-26-19-18(20(28)25-22(26)29)27(14-8-13-16-9-4-2-5-10-16)21(24-19)23-15-17-11-6-3-7-12-17/h2-7,9-12H,8,13-15H2,1H3,(H,23,24)(H,25,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDYPEUSARSIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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